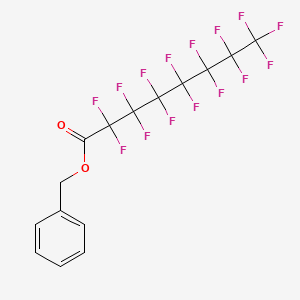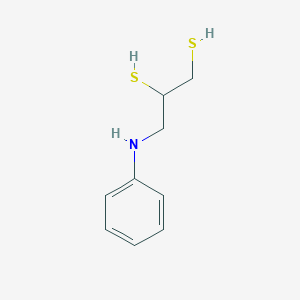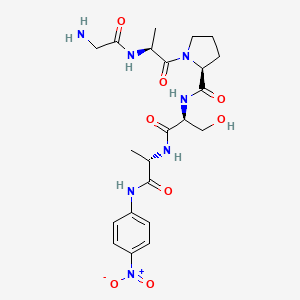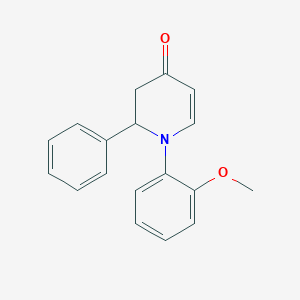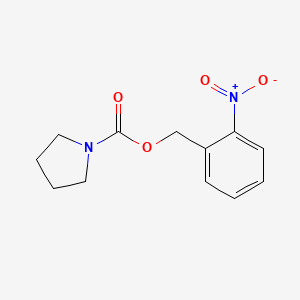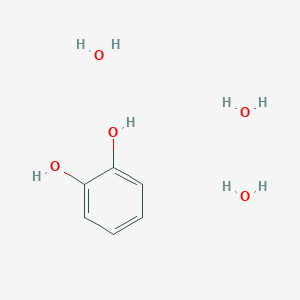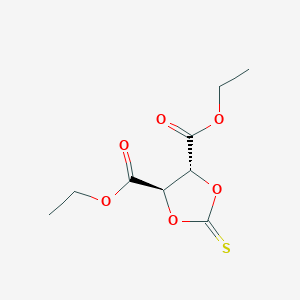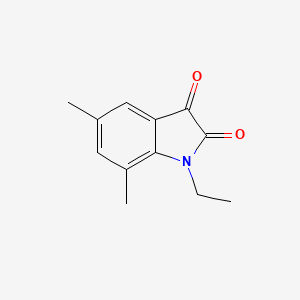![molecular formula C5H7O8P2-3 B14256381 [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate CAS No. 461675-91-2](/img/structure/B14256381.png)
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate is a chemical compound with the molecular formula C6H11O7P. It is known for its unique structure, which includes a phosphoryl group and an enoxy group. This compound is used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate typically involves the reaction of 3-methyl-4-oxobut-2-enoic acid with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The enoxy group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the enoxy group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism by which [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The enoxy group can also interact with nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate: Known for its unique combination of phosphoryl and enoxy groups.
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] sulfate: Similar structure but with a sulfate group instead of a phosphate group.
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] nitrate: Contains a nitrate group, leading to different reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical reactions. Its ability to participate in both phosphorylation and nucleophilic substitution reactions makes it a valuable compound in scientific research .
Properties
CAS No. |
461675-91-2 |
|---|---|
Molecular Formula |
C5H7O8P2-3 |
Molecular Weight |
257.05 g/mol |
IUPAC Name |
[(3-methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C5H10O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,4H,3H2,1H3,(H,10,11)(H2,7,8,9)/p-3 |
InChI Key |
XWBOFXGOOQOHDW-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
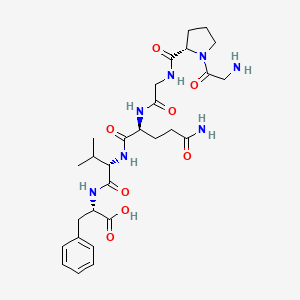

![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
